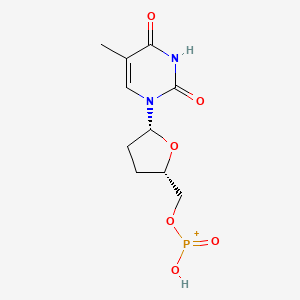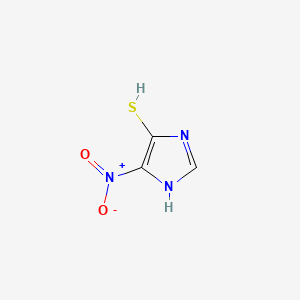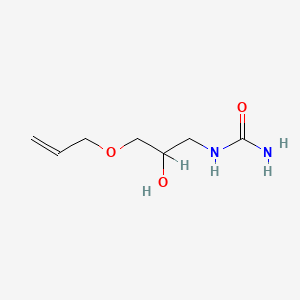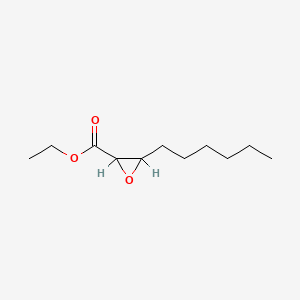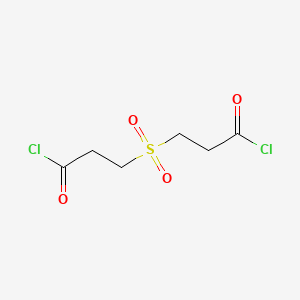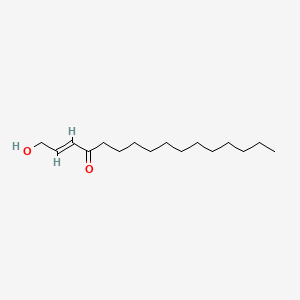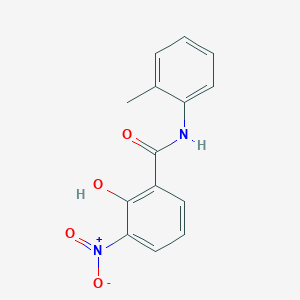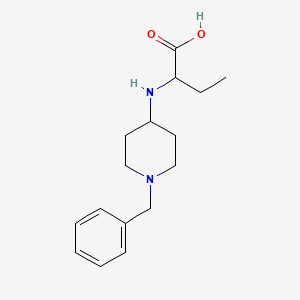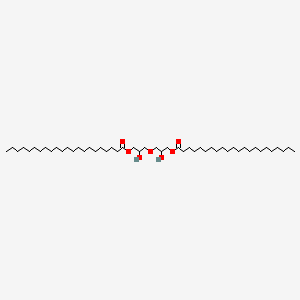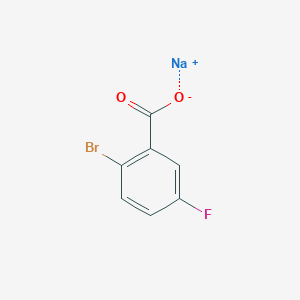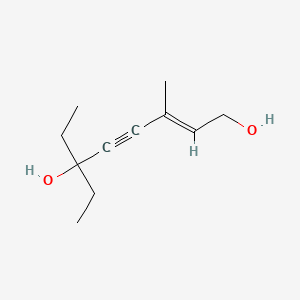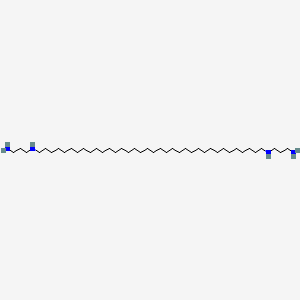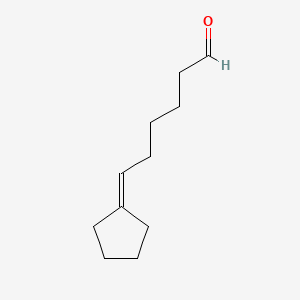
Hexanal, 6-cyclopentylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal, 6-cyclopentylidene- is an organic compound with the molecular formula C${12}$H${18}$O. It is a colorless liquid that is commonly used in the fragrance industry due to its pleasant odor. This compound is also known for its role as a flavoring agent and its applications in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanal, 6-cyclopentylidene- can be synthesized through several methods. One common method involves the hydroperoxide lyase-catalyzed cleavage of fatty acid hydroperoxides. This enzymatic process is efficient and environmentally friendly, making it suitable for large-scale production . Another method involves the oxidation of hexanol or the hydrolysis of hexyl cyanide .
Industrial Production Methods
In industrial settings, hexanal, 6-cyclopentylidene- is often produced using continuous synthesis methods. For example, the use of immobilized hydroperoxide lyase in a packed-bed reactor has been shown to be effective for the large-scale production of this compound . This method offers high productivity and stability, making it a preferred choice for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanal, 6-cyclopentylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexanoic acid.
Reduction: Reduction of hexanal, 6-cyclopentylidene- can yield hexanol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanal, 6-cyclopentylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for gas chromatography.
Biology: This compound is studied for its role in lipid oxidation and its effects on cell membranes.
Wirkmechanismus
Hexanal, 6-cyclopentylidene- exerts its effects through several mechanisms:
Disruption of Cell Membrane Synthesis: It interferes with the synthesis of cell membranes, leading to increased membrane permeability.
Mitochondrial Dysfunction: This compound disrupts mitochondrial function, leading to the production of reactive oxygen species and the induction of apoptosis.
Gene Expression: Hexanal affects the expression of key genes involved in cell growth and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanal: A simpler aldehyde with similar applications in the fragrance and flavor industries.
Hexenal: Another aldehyde with a similar structure but different odor and flavor properties.
Nonanal: A longer-chain aldehyde with similar uses in the fragrance industry.
Uniqueness
Hexanal, 6-cyclopentylidene- is unique due to its cyclopentylidene group, which imparts distinct chemical and physical properties. This structural feature makes it more stable and less prone to oxidation compared to other aldehydes, enhancing its utility in various applications.
Eigenschaften
CAS-Nummer |
111998-18-6 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
6-cyclopentylidenehexanal |
InChI |
InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h7,10H,1-6,8-9H2 |
InChI-Schlüssel |
LTHVROVSDHPSKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CCCCCC=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


